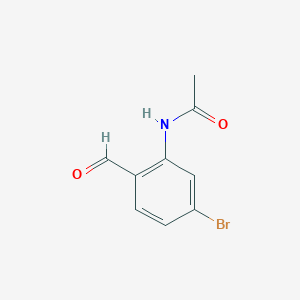

N-(5-bromo-2-formylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-bromo-2-formylphenyl)acetamide” is a chemical compound with the CAS Number: 2137779-54-3 . It has a molecular weight of 242.07 . The compound is typically stored at room temperature and is available in powder form .

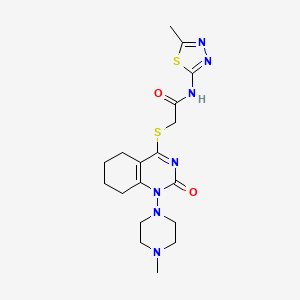

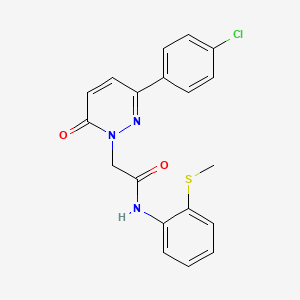

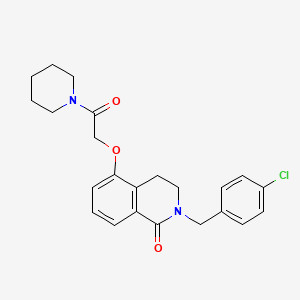

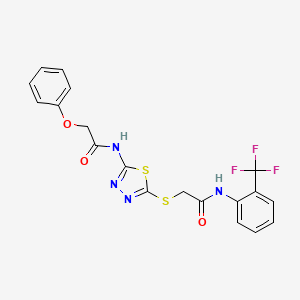

Molecular Structure Analysis

The InChI code for “N-(5-bromo-2-formylphenyl)acetamide” is1S/C9H8BrNO2/c1-6(13)11-9-4-8(10)3-2-7(9)5-12/h2-5H,1H3,(H,11,13) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“N-(5-bromo-2-formylphenyl)acetamide” is a powder that is stored at room temperature . It has a molecular weight of 242.07 .Scientific Research Applications

Metabolic and Enzymatic Pathways

N-(5-bromo-2-formylphenyl)acetamide, through its metabolites and derivatives, participates in various metabolic and enzymatic pathways. For instance, a study has shown that acetaminophen, after deacetylation to its primary amine, conjugates with arachidonic acid in the brain and spinal cord, forming potent TRPV1 agonists like N-arachidonoylphenolamine (AM404) (Högestätt et al., 2005). Furthermore, N-10-formyltetrahydrofolate dehydrogenase, an enzyme crucial for cellular functions, can covalently bind with acetaminophen, impacting its activity and potentially contributing to hepatotoxicity (Pumford et al., 1997).

Antimicrobial and Hemolytic Activities

The antimicrobial properties of N-(5-bromo-2-formylphenyl)acetamide derivatives have been explored in recent research. For example, a study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed significant antimicrobial activity against selected microbial species, indicating the potential for these compounds in biomedical applications (Gul et al., 2017).

Photocatalytic and Environmental Applications

The use of derivatives of N-(5-bromo-2-formylphenyl)acetamide in environmental applications, particularly in the degradation of pollutants, has been investigated. A study demonstrated the enhanced photocatalytic activity of graphene/titanium dioxide nanotubes in the removal of acetaminophen, a common pollutant, from water sources (Tao et al., 2015).

Antioxidant Properties

The antioxidant capacity of phenolic derivatives of N-(5-bromo-2-formylphenyl)acetamide, such as acetaminophen, salicylate, and 5-aminosalicylate, has been studied. These compounds have shown varying degrees of effectiveness in inhibiting lipid peroxidation and scavenging peroxyl radicals, contributing to their potential therapeutic uses (Dinis et al., 1994).

Chemical Synthesis and Kinetics

The chemical synthesis process of N-(2-hydroxyphenyl)acetamide, a derivative of N-(5-bromo-2-formylphenyl)acetamide, was optimized using immobilized lipase, indicating the potential for efficient synthesis of related compounds (Magadum & Yadav, 2018).

properties

IUPAC Name |

N-(5-bromo-2-formylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-6(13)11-9-4-8(10)3-2-7(9)5-12/h2-5H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDVKQKTTGWVRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-bromo-2-formylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2654196.png)

![2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2654199.png)

![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2654200.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654202.png)

![2-Ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2654210.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2654211.png)